2-(2-Bromoacetyl)thiophene

Electrophilic reactivity Thiol reactivity SAR

Researchers requiring a reactive yet controllable α-bromoketone for heterocycle synthesis often face inconsistent reactivity or impurity profiles from chloro/iodo analogs. 2-(Bromoacetyl)thiophene (CAS 10531-41-6) offers an optimized Br leaving group for rapid, high-yielding cyclocondensations. • ~92% yield in 5-min solvent-free thioamide/amidine cyclocondensations • Balanced reactivity: outperforms chloro analogs in rate; avoids iodo over-reactivity & side products • Solid form (mp 29-33°C) with ≥97% assay ensures accurate weighing & batch consistency in kilo-lab campaigns

Molecular Formula C6H5BrOS
Molecular Weight 205.07 g/mol
CAS No. 10531-41-6
Cat. No. B084107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoacetyl)thiophene
CAS10531-41-6
Molecular FormulaC6H5BrOS
Molecular Weight205.07 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CBr
InChIInChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
InChIKeyUHWNENCHFSDZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoacetyl)thiophene: Procurement Profile and Comparators


2-(2-Bromoacetyl)thiophene (CAS 10531-41-6) is an α-bromoketone-substituted thiophene that serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis . The compound features a thiophene ring directly conjugated to a bromoacetyl carbonyl, creating an electron-deficient α-carbon susceptible to nucleophilic substitution and enabling downstream heterocycle construction [1]. Commercially, it is supplied as a solid with a melting point of 29–33 °C and typical assay purity of 97% . The closest structural and functional analogs include 2-(2-chloroacetyl)thiophene, 2-(2-iodoacetyl)thiophene, 2-acetylthiophene, and phenyl-based α-bromoketones such as 2-bromoacetophenone, each differing in leaving-group ability, electronic character, or steric profile.

Why Generic Analogs Cannot Substitute 2-(2-Bromoacetyl)thiophene


Replacing 2-(2-bromoacetyl)thiophene with its chloro, iodo, or non-halogenated analogs changes both the electrophilic reaction rate and the electronic/steric environment at the reactive center. The α-halo leaving group follows the well-established intrinsic reactivity order I > Br > Cl > F, meaning a chloroacetyl analog would require harsher conditions or longer reaction times, while an iodoacetyl analog may be overly reactive and prone to side reactions [1]. Furthermore, the thiophene ring imparts different electron density at the carbonyl compared to a phenyl ring, altering the electrophilicity of the α-carbon and potentially the regioselectivity of subsequent cyclocondensations . These differences translate directly into divergent reaction yields, impurity profiles, and downstream biological activity, making direct interchange without re-optimization scientifically unsound.

2-(2-Bromoacetyl)thiophene vs. Closest Analogs


Thiol SN2 Reactivity: Bromoacetyl vs. Chloroacetyl

In a systematic structure-activity study of α-halo-carbonyl compounds, the abiotic thiol reactivity (EC50) and Tetrahymena pyriformis toxicity (IGC50) established the intrinsic electrophilicity order I > Br > Cl > F [1]. 2-(2-Bromoacetyl)thiophene recorded an IGC50 of 0.006 mmol/L, placing it in the high-reactivity tier characteristic of α-bromoketones, whereas α-chloroketones consistently exhibit lower reactivity and higher EC50/IGC50 values within the same dataset [1][2]. This means 2-(2-bromoacetyl)thiophene will react faster with soft nucleophiles (thiols, amines) under milder conditions than its chloro counterpart.

Electrophilic reactivity Thiol reactivity SAR

Thiazole Synthesis Yield: Thiophene vs. Phenyl Bromoketone

Under identical solvent-free, sodium carbonate-mediated conditions, 2-bromo-1-(2-thienyl)ethanone reacted with 3,5-dimethylpyrazol-1-thiocarboxamide to give the corresponding 4-substituted thiazole in ~92% yield . This is comparable to the 95% yield obtained with the phenyl analog 2-bromoacetophenone and superior to the 89% yield with 2-iodo-1-phenylethanone, demonstrating that the thiophene ring does not compromise – and may even modestly enhance – reaction efficiency relative to the iodo leaving group in this transformation. The chloro analogs were not directly tested in this series.

Thiazole synthesis Solvent-free Yield optimization

Purity Benchmark for Reproducible Stoichiometry

Sigma-Aldrich lists 2-(2-Bromoacetyl)thiophene at 97% assay purity (GC/HPLC) with a melting point of 29–33 °C, supplied as a solid . In contrast, 2-(2-chloroacetyl)thiophene is often sold as a technical-grade liquid with purity as low as >85% (CymitQuimica) . The higher and more tightly specified purity of the bromo derivative reduces uncertainty in stoichiometric calculations and minimizes the contribution of unidentified impurities to side-product formation.

Purity specification Procurement Quality control

Enantioselective Hydrogenation to Chiral Serotonin Intermediates

2-(2-Bromoacetyl)thiophene undergoes stereoselective hydrogenation to produce chiral intermediates en route to serotonin analogs, as documented by CymitQuimica . This enantioselective transformation leverages the prochiral ketone and the bromo leaving group to install stereochemistry, a capability not reported for the corresponding chloroacetyl or acetyl thiophene derivatives in the same context. The bromo group's balanced reactivity – sufficiently labile for substitution yet stable enough to survive hydrogenation conditions – is critical to this application.

Enantioselective synthesis Serotonin Hydrogenation

Toxicological Reactivity Surrogate for Handling Precautions

The measured IGC50 of 0.006 mmol/L for 2-(2-bromoacetyl)thiophene against Tetrahymena pyriformis [1] classifies it as a potent electrophilic toxicant, consistent with its high thiol reactivity. By comparison, the SAR paper establishes that non-α-halo ketones and esters are essentially non-toxic in this assay (IGC50 > 0.5 mmol/L) [2]. This toxicity is mechanism-based (SN2 reactivity with biological thiols) and not merely a function of lipophilicity, meaning that the bromoacetyl group, rather than the thiophene ring, drives the hazard profile. This is critical information for EHS compliance and waste-handling protocols during procurement.

Aquatic toxicity REACH Risk assessment

Reaction Time Efficiency in Thiazole Synthesis

In the solvent-free thiazole synthesis, 2-bromo-1-(2-thienyl)ethanone achieved complete conversion within 5 minutes at room temperature, yielding the thiazole product in ~92% . This reaction time is notably short and highlights the high intrinsic reactivity of the α-bromoketone moiety in the thiophene series. While direct kinetic comparisons with 2-(2-chloroacetyl)thiophene are not available in this study, the general reactivity order I > Br > Cl predicts that the chloro analog would require longer reaction times or elevated temperatures to reach comparable conversion, increasing energy costs and the risk of thermal decomposition.

Reaction time Green chemistry Process efficiency

2-(2-Bromoacetyl)thiophene: Procurement-Driven Applications


Medicinal Chemistry: Thiazole and Imidazole Library Synthesis

The compound's high-yielding (~92%), rapid (5 min) cyclocondensation with thioamides and amidines under mild, solvent-free conditions makes it a preferred electrophile for generating thiophene-containing heterocycle libraries . Its bromo leaving group provides a balanced reactivity profile that avoids the excessive lability of iodo analogs while outperforming chloro analogs in reaction rate.

Serotonergic Drug Discovery: Chiral Intermediate Production

2-(2-Bromoacetyl)thiophene is documented to undergo enantioselective hydrogenation to chiral intermediates for serotonin analogs . The bromo group survives the reduction step while remaining available for subsequent nucleophilic displacement, a dual reactivity difficult to achieve with chloro (too inert) or iodo (too labile) congeners.

Environmental Risk-Assessed Chemical Procurement

With a measured IGC50 of 0.006 mmol/L, this compound is >80-fold more aquatically toxic than non-halogenated carbonyl analogs . Procurement teams can use this quantitative toxicity benchmark to pre-classify the compound under GHS/REACH, implement appropriate containment measures, and select suppliers that provide validated purity (97% assay) to avoid unknown toxic impurities .

Reproducible Scale-Up via High-Purity Solid Form

Unlike 2-(2-chloroacetyl)thiophene, which is typically supplied as a liquid of >85% purity, 2-(2-bromoacetyl)thiophene is a solid with a defined melting point (29–33 °C) and 97% assay . This facilitates accurate weighing, reduces solvent impurities, and improves batch-to-batch consistency in kilo-lab and pilot-plant campaigns.

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